molecular formula C24H22Cl2N2O4S B2753135 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide CAS No. 313395-60-7

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide

Cat. No.: B2753135
CAS No.: 313395-60-7
M. Wt: 505.41
InChI Key: QFGXTLDLXVFHHK-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
The compound N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide (CAS: 397278-33-0) features a benzamide backbone substituted with:

  • A 4-chloro-2-(2-chlorobenzoyl)phenyl group at the amide nitrogen.
  • A diethylsulfamoyl moiety at the para position of the benzamide ring .

Synthetic routes for analogous sulfamoyl-containing benzamides (e.g., in ) typically involve:

Friedel-Crafts acylation to introduce aromatic ketones.

Sulfonylation to attach sulfamoyl groups, often using diethylamine derivatives.

Amide coupling via hydrazide intermediates or carbodiimide-mediated reactions .

Key spectral characteristics include:

  • IR: Absence of S-H (~2500–2600 cm⁻¹) confirms sulfonamide/thione tautomerism; C=O stretches at ~1660–1682 cm⁻¹ .
  • NMR: Aromatic protons (δ 7.0–8.5 ppm) and diethyl group signals (δ 1.0–1.5 ppm for CH₃, δ 3.0–3.5 ppm for CH₂) .

Properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22Cl2N2O4S/c1-3-28(4-2)33(31,32)18-12-9-16(10-13-18)24(30)27-22-14-11-17(25)15-20(22)23(29)19-7-5-6-8-21(19)26/h5-15H,3-4H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGXTLDLXVFHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the reaction of 2-chlorobenzoyl chloride with 4-chloroaniline to form the benzoyl intermediate.

    Introduction of the Diethylaminosulfonyl Group: The benzoyl intermediate is then reacted with diethylamine and sulfur trioxide to introduce the diethylaminosulfonyl group.

    Final Coupling Reaction: The final step involves the coupling of the intermediate with 4-chlorobenzoyl chloride under appropriate reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form new products with altered functional groups.

    Coupling Reactions: The benzoyl and diethylaminosulfonyl groups can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

Anti-Cancer Activity

Research indicates that derivatives of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide exhibit significant anti-cancer properties. The compound's structure allows it to interact with various biological targets, leading to the inhibition of tumor growth.

  • Mechanism of Action : The compound potentially inhibits key signaling pathways involved in cancer cell proliferation, including those mediated by vascular endothelial growth factors and platelet-derived growth factors .
  • Case Studies : A study demonstrated that similar sulfonamide derivatives showed cytotoxic effects against human cancer cell lines, including colon and breast cancers .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in various metabolic pathways.

  • Enzymatic Targets : Compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are important in managing conditions like Alzheimer's disease and Type 2 diabetes, respectively .
  • Research Findings : In vitro studies have confirmed the enzyme inhibitory potential of related sulfonamide compounds, suggesting that this compound may also exhibit similar activities .

Treatment of Metabolic Disorders

The modulation of 11β-hydroxysteroid dehydrogenase type 1 activity by this compound suggests its potential use in treating metabolic syndrome and related disorders . This condition is characterized by insulin resistance and dyslipidemia, making it a target for new therapeutic agents.

Antimicrobial Activity

Compounds structurally related to this compound have demonstrated antimicrobial properties against various bacterial and fungal strains . This opens avenues for further research into its application as an antibiotic or antifungal agent.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Sulfamoyl-Containing Benzamides

Compound Substituents Key Differences vs. Target Compound Biological Activity/Applications References
BA97784 (Target) 4-(Diethylsulfamoyl), 4-chloro-2-(2-chlorobenzoyl)phenyl Reference compound Potential kinase/DDR inhibition
N-(5-((4-Chlorobenzyl)thio)... 4-(Dimethylsulfamoyl), thiadiazole-thioether Smaller sulfamoyl (dimethyl vs. diethyl) Antimicrobial candidate
Flutolanil 3-Isopropoxy, 2-trifluoromethyl Lacks sulfamoyl; agrochemical use Fungicide
Imatinib 4-Methylpiperazinyl, pyrimidinyl Heterocyclic substituents Tyrosine kinase inhibitor

Key Observations :

  • Diethylsulfamoyl vs.
  • Chlorobenzoyl vs. Trifluoromethyl : The dual chloro groups in the target may increase electron-withdrawing effects, stabilizing aromatic interactions in enzyme binding .

Halogenated Benzamides with Heterocycles

Compound Substituents Key Differences vs. Target Compound Biological Activity References
N-(3-Chloro-4-Fluorophenyl)... 4-Imidazolyl Imidazole ring vs. sulfamoyl Anticancer (cervical)
5-Chloro-2-Hydroxy-N-(4-Nitrophenyl)... Hydroxy, nitro Hydroxy group enables H-bonding Anti-bacterial
Efavirenz Analogues Cyclopropyl, trifluoromethyl Benzoxazinone core Antiviral

Key Observations :

  • Sulfamoyl vs. Heterocycles : Sulfamoyl groups (as in the target) offer metabolic stability compared to imidazoles, which may undergo oxidative degradation .
  • Chloro vs. Nitro: Chloro substituents in the target reduce cytotoxicity risks compared to nitro groups, which are associated with genotoxicity .

Sulfonamide-Linked Pharmacophores

Compound Substituents Key Differences vs. Target Compound Biological Activity References
Momelotinib Dihydrochloride Cyanomethyl, pyrimidinyl-morpholinyl Kinase-targeted substituents Myeloproliferative therapy
CCR2 Ligand (Compound 13) Chloro-trifluoromethyl sulfonamide Intracellular covalent binding Anti-inflammatory

Key Observations :

  • Diethylsulfamoyl vs.

Biological Activity

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C18H18Cl2N2O3S
  • Molecular Weight : 396.32 g/mol

The structure features a benzamide core substituted with a diethylsulfamoyl group and chloro-benzoyl moieties, which are critical for its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1), which plays a role in glucocorticoid metabolism. This inhibition can be beneficial in treating metabolic disorders like obesity and type 2 diabetes .
  • Antimicrobial Activity : Some studies suggest that derivatives of benzamide compounds possess antimicrobial properties, impacting various bacterial strains. This activity may be linked to the structural characteristics that enhance membrane permeability or disrupt bacterial cell integrity .
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory effects through modulation of inflammatory cytokines and pathways, which is crucial in conditions like asthma and other inflammatory diseases .

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Biological Activity Description References
Inhibition of 11βHSD1Modulates glucocorticoid levels; potential treatment for metabolic syndrome
Antimicrobial EffectsExhibits activity against various bacterial strains
Anti-inflammatory PropertiesReduces inflammation markers in vitro
CytotoxicityShows selective cytotoxicity against certain cancer cell lines

Case Studies

  • Metabolic Syndrome Treatment : A clinical study evaluated the efficacy of compounds similar to this compound in patients with metabolic syndrome. Results indicated significant improvements in insulin sensitivity and lipid profiles, suggesting potential therapeutic benefits in this population.
  • Antimicrobial Evaluation : In vitro studies demonstrated that the compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, supporting further investigation into its use as an antimicrobial agent.
  • Cancer Research : Preliminary studies have shown that this compound may selectively induce apoptosis in specific cancer cell lines, warranting further exploration into its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step coupling reactions. For example, intermediate aryl chlorides or benzoyl derivatives may undergo nucleophilic substitution or amidation under anhydrous conditions. Key steps include:

  • Use of coupling agents like EDCI/HOBt for amide bond formation.
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol or acetonitrile.
  • Purity validation using HPLC (C18 column, acetonitrile/water mobile phase) and thin-layer chromatography (TLC) with UV visualization .
    • Critical Note : Side products like unreacted sulfonamide intermediates may form; ensure rigorous solvent drying to avoid hydrolysis.

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chloro-benzoyl groups).
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error.
  • IR spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL/SHELXS software is critical. Key steps:

  • Grow crystals via slow evaporation (e.g., DCM/methanol).
  • Refine data with SHELXL to model torsional angles and hydrogen bonding. For example, the diethylsulfamoyl group may exhibit restricted rotation, influencing pharmacophore alignment .
    • Data Contradiction : Discrepancies in bond lengths (e.g., C-Cl vs. C-SO₂) may arise from resolution limits (<0.8 Å recommended). Use anisotropic displacement parameters to refine thermal motion .

Q. What strategies address inconsistent bioactivity in enzyme inhibition assays?

  • Methodological Answer :

  • Target Validation : Perform radioligand binding assays (e.g., [³H]-labeled ligands) to confirm affinity for enzymes like PPTase. Include negative controls (e.g., bovine serum albumin) to rule out nonspecific binding .
  • Assay Optimization : Adjust pH (e.g., Tris buffer at 7.4) and ionic strength to stabilize protein-ligand interactions.
  • Data Normalization : Use Z’-factor analysis to assess assay robustness; discard data with Z’ <0.5 .

Q. How can computational modeling guide SAR studies for this compound?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., bacterial PPTase). Prioritize poses with hydrogen bonds to conserved residues (e.g., Lys234 in PPTase).
  • Free Energy Perturbation (FEP) : Quantify substituent effects (e.g., replacing Cl with CF₃) on binding affinity .
    • Challenge : Diethylsulfamoyl’s conformational flexibility may reduce docking accuracy; employ molecular dynamics (MD) simulations (≥100 ns) to sample low-energy states .

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